molecular formula C12H3Cl4F2N3O3 B2404889 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide CAS No. 1797020-24-6

3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide

Cat. No. B2404889
CAS RN: 1797020-24-6
M. Wt: 416.97
InChI Key: DAVAQAZRIIYCTI-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide, also known as TNP-470, is a potent anti-angiogenic agent. It was first discovered in 1994 and has since been extensively studied for its potential use in cancer therapy. TNP-470 has been shown to inhibit the formation of new blood vessels in tumors, which is essential for their growth and metastasis.

Mechanism of Action

3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide works by inhibiting the activity of endothelial cells, which are the cells that line the inside of blood vessels. Endothelial cells play a crucial role in the formation of new blood vessels, and 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide blocks this process by interfering with the production of a protein called fibroblast growth factor (FGF). FGF is essential for the growth and survival of endothelial cells, and 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide inhibits its activity, thereby preventing the formation of new blood vessels in tumors.
Biochemical and Physiological Effects:
3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in angiogenesis, such as matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and basic fibroblast growth factor (bFGF). 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide also induces apoptosis, or programmed cell death, in tumor cells. This leads to the shrinkage of tumors and the prevention of metastasis.

Advantages and Limitations for Lab Experiments

3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide has several advantages for lab experiments. It is a potent anti-angiogenic agent that can be used to study the role of angiogenesis in tumor growth and metastasis. It can also be used to test the efficacy of other anti-angiogenic agents and to develop new cancer therapies. However, 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide has some limitations for lab experiments. It is a highly toxic compound that requires specialized handling and disposal procedures. It also has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide. One area of research is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of tumors to 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide. This can help to select patients who are most likely to benefit from 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide therapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide in humans.

Synthesis Methods

3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide can be synthesized by reacting 2,4-difluoro-5-nitrophenylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4,5,6-tetrachloropyridine-2-carboxamide in the presence of triethylamine to yield 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide. The synthesis of 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide is a multi-step process that requires careful handling of hazardous chemicals and specialized equipment.

Scientific Research Applications

3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide has been extensively studied for its anti-angiogenic properties. It has been shown to inhibit the growth of various types of tumors in animal models, including breast, lung, prostate, and colon cancers. 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide works by blocking the formation of new blood vessels in tumors, which deprives them of the nutrients and oxygen they need to grow and spread. This makes 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide a promising candidate for cancer therapy.

properties

IUPAC Name

3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl4F2N3O3/c13-7-8(14)10(20-11(16)9(7)15)12(22)19-5-2-6(21(23)24)4(18)1-3(5)17/h1-2H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVAQAZRIIYCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl4F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide

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